4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Phenoxy Methyl Group: The phenoxy methyl group can be attached through an etherification reaction involving a phenol derivative and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to certain proteins. The pyrazole ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole-3-carboxylic Acid: Similar in structure but lacks the trifluoromethyl and phenoxy methyl groups.
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Similar in structure but lacks the nitro and phenoxy methyl groups.
4-Nitro-3-(trifluoromethyl)phenol: Similar in structure but lacks the pyrazole ring.
Uniqueness
4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro group, trifluoromethyl group, and pyrazole ring in a single molecule makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O5/c13-12(14,15)7-2-1-3-8(4-7)23-6-17-5-9(18(21)22)10(16-17)11(19)20/h1-5H,6H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVQSVCAGIHLMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=C(C(=N2)C(=O)O)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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